![molecular formula C20H24N4O4 B2578504 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021215-97-3](/img/structure/B2578504.png)
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One such method involves the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate . Another method involves the green synthesis of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile by treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines is characterized by two fused pyrimidine rings . The structure of the specific compound “7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involving pyrimido[4,5-d]pyrimidines are diverse . For instance, the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate involves diazotization conditions with sodium nitrite in acetic acid .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications
Synthetic Organic Chemistry
The synthesis of pyrimido[4,5-d]pyrimidines is a subject of interest due to the structural complexity and potential reactivity of these compounds. They serve as a scaffold for developing new synthetic methodologies and can be used to test the efficiency of new catalysts or synthetic routes .
Medicinal Chemistry
In medicinal chemistry, these compounds are explored for their pharmacological properties. They can act as intermediates in the synthesis of drugs or as a core structure for the development of new therapeutic agents targeting various diseases .
Biological Studies
The biological significance of these compounds is evident in their application in biological studies. They can be used to understand the interaction between small molecules and biological targets, aiding in the discovery of new biological pathways or potential drug targets .
Material Science
These compounds can also find applications in material science, particularly in the development of new materials with specific electronic or photonic properties. Their unique structure allows for the exploration of new compounds with potential applications in semiconductors or as part of organic light-emitting diodes (OLEDs) .
Environmental Chemistry
In environmental chemistry, such compounds can be utilized to study degradation processes or to develop new sensors for environmental pollutants. Their reactivity with various environmental factors can provide insights into the stability and longevity of materials in different conditions .
Bioengineering
The use of these compounds in bioengineering is another exciting avenue. They can be incorporated into biomaterials or used in the design of biocompatible surfaces, contributing to advancements in tissue engineering and regenerative medicine .
Pharmaceutical Development
These compounds are valuable in pharmaceutical development for their role in drug formulation. They can enhance drug delivery systems or be modified to improve the solubility and bioavailability of pharmaceuticals .
Analytical Chemistry
Lastly, in analytical chemistry, these compounds can be used as standards or reagents in the development of new analytical techniques. Their unique chemical properties make them suitable for use in spectroscopy, chromatography, and other analytical methods .
Mechanism of Action
Future Directions
The study of pyrimido[4,5-d]pyrimidines is ongoing, with researchers exploring new approaches for the construction of new standard biological components . The aim is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds .
properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13(14-8-6-5-7-9-14)21-17(25)16-12-15-18(24(16)10-11-28-4)22(2)20(27)23(3)19(15)26/h5-9,12-13H,10-11H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODMSVTFNCSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

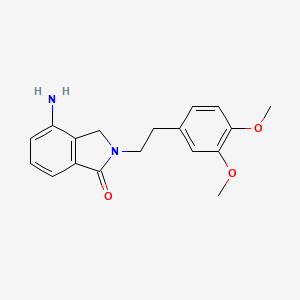
![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
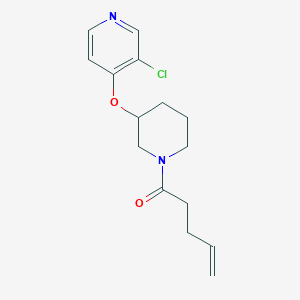
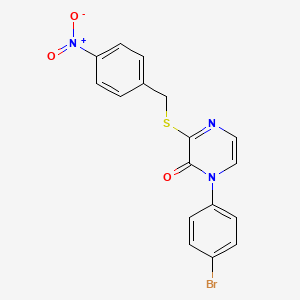
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)
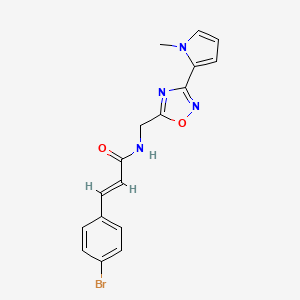
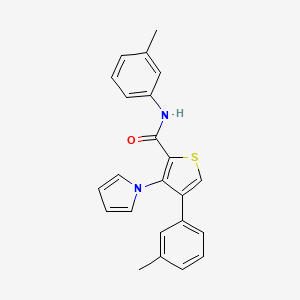

![1-(5-Chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2578434.png)

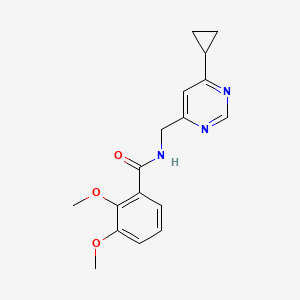

![1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2578442.png)